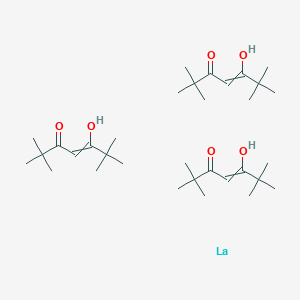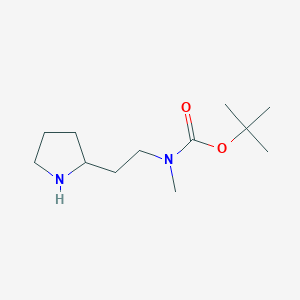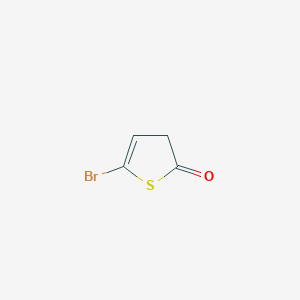
5-Bromothiophen-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromothiophen-2(3H)-one is an organobromine compound with the molecular formula C4H3BrOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The bromine atom is attached to the second carbon of the thiophene ring, and the compound features a ketone group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromothiophen-2(3H)-one can be synthesized through several methods. One common approach involves the bromination of thiophene-2(3H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions, with the bromine substituting the hydrogen atom at the second position of the thiophene ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromothiophen-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ketone group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted thiophenes.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include thiophene alcohols.
Scientific Research Applications
5-Bromothiophen-2(3H)-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is investigated for its potential anti-inflammatory and anti-tumor activities.
Mechanism of Action
The mechanism of action of 5-Bromothiophen-2(3H)-one depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its mechanism may involve the interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carboxaldehyde: Similar structure but with an aldehyde group instead of a ketone.
5-Bromothiophene-2-boronic acid: Contains a boronic acid group, used in Suzuki coupling reactions.
5-Bromothiophene-2-sulfonic acid: Contains a sulfonic acid group, used in various chemical reactions.
Uniqueness
5-Bromothiophen-2(3H)-one is unique due to its specific functional groups, which provide distinct reactivity and applications compared to its analogs
Properties
Molecular Formula |
C4H3BrOS |
|---|---|
Molecular Weight |
179.04 g/mol |
IUPAC Name |
5-bromo-3H-thiophen-2-one |
InChI |
InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1H,2H2 |
InChI Key |
ZIKQKBQHBCGRQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(SC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


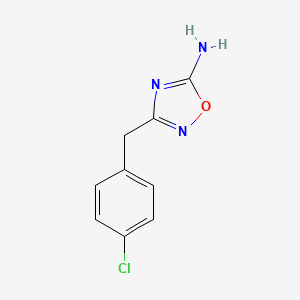
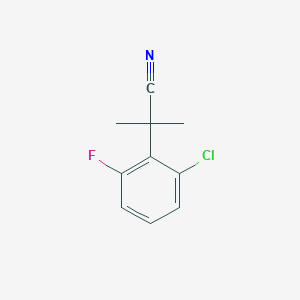
![1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12437878.png)


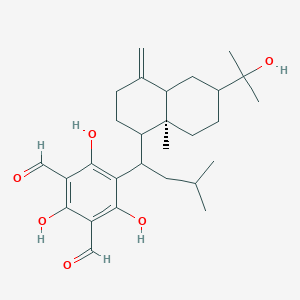
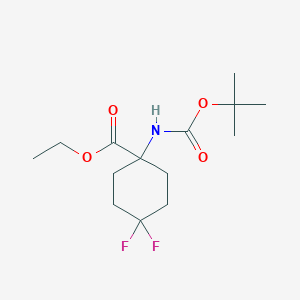
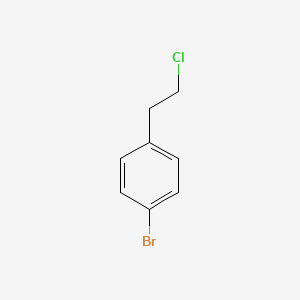
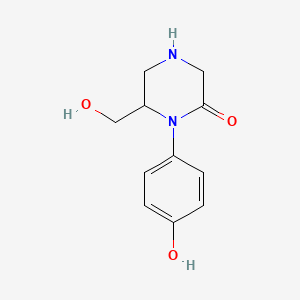
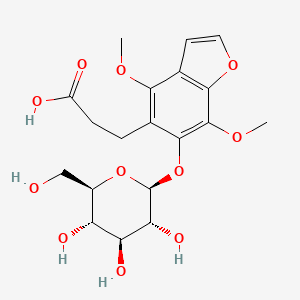
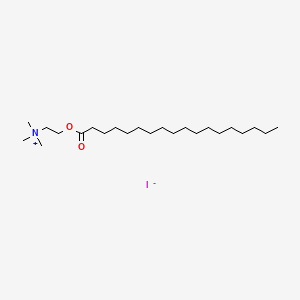
![(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid](/img/structure/B12437931.png)
